molecular formula C4H10NO5P B12222231 Carbamic acid, (dimethoxyphosphinyl)-, methyl ester CAS No. 995-17-5

Carbamic acid, (dimethoxyphosphinyl)-, methyl ester

Cat. No.: B12222231
CAS No.: 995-17-5
M. Wt: 183.10 g/mol
InChI Key: SGOHXLPOPHKKDY-UHFFFAOYSA-N
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Description

Methyl N-dimethoxyphosphorylcarbamate is an organic compound with the molecular formula C5H12NO5P. It is a carbamate ester, which means it contains a carbamate group (–NHCOO–) bonded to a methyl group and a dimethoxyphosphoryl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-dimethoxyphosphorylcarbamate can be synthesized through the reaction of dimethyl phosphite with methyl isocyanate. The reaction typically occurs under mild conditions and does not require a catalyst. The general reaction is as follows:

(CH3O)2P(O)H+CH3NCO(CH3O)2P(O)NHCOOCH3\text{(CH3O)2P(O)H} + \text{CH3NCO} \rightarrow \text{(CH3O)2P(O)NHCOOCH3} (CH3O)2P(O)H+CH3NCO→(CH3O)2P(O)NHCOOCH3

Industrial Production Methods: In industrial settings, the synthesis of methyl N-dimethoxyphosphorylcarbamate can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of dimethyl carbonate as a carbamoylating agent in the presence of solid catalysts like Fe2O3/SiO2 has also been explored .

Chemical Reactions Analysis

Types of Reactions: Methyl N-dimethoxyphosphorylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides and quaternary ammonium compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-dimethoxyphosphorylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-dimethoxyphosphorylcarbamate involves its interaction with molecular targets such as enzymes. For example, it inhibits cholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission . Additionally, it may exert neuroprotective effects by scavenging free radicals and modulating signaling pathways like the AKT/Nrf2/HO-1 pathway .

Comparison with Similar Compounds

Uniqueness: Methyl N-dimethoxyphosphorylcarbamate is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.

Properties

CAS No.

995-17-5

Molecular Formula

C4H10NO5P

Molecular Weight

183.10 g/mol

IUPAC Name

methyl N-dimethoxyphosphorylcarbamate

InChI

InChI=1S/C4H10NO5P/c1-8-4(6)5-11(7,9-2)10-3/h1-3H3,(H,5,6,7)

InChI Key

SGOHXLPOPHKKDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NP(=O)(OC)OC

Origin of Product

United States

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